![molecular formula C20H15ClO3 B6411618 5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% CAS No. 1261938-22-0](/img/structure/B6411618.png)
5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%
Overview
Description
5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, more commonly referred to as 5-BCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 117-118°C and a molecular weight of 287.7 g/mol. 5-BCA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions and as an inhibitor in polymerization reactions.
Mechanism of Action
The mechanism of action of 5-BCA is not fully understood. However, it is known to act as a Lewis acid, which means that it can donate electrons to other molecules and form covalent bonds with them. This allows it to act as a catalyst in organic reactions and as an inhibitor in polymerization reactions.
Biochemical and Physiological Effects
5-BCA has not been found to cause any significant biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic and is considered to be safe for use in scientific research.
Advantages and Limitations for Lab Experiments
The main advantage of 5-BCA is that it is relatively inexpensive and can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. The main limitation of 5-BCA is that it is not as effective as other catalysts and inhibitors in certain reactions.
Future Directions
There are several potential future directions for research into 5-BCA. These include exploring its potential use as a catalyst in other organic reactions, investigating its potential use as an inhibitor in polymerization reactions, and studying its potential biochemical and physiological effects. Additionally, further research into the mechanism of action of 5-BCA could lead to the development of more efficient catalysts and inhibitors.
Synthesis Methods
The most common method of synthesizing 5-BCA is by the reaction of 2-chlorobenzoic acid with benzyl alcohol in the presence of a base. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is exothermic and the product is isolated by crystallization.
Scientific Research Applications
5-BCA is widely used in scientific research due to its ability to act as a catalyst in organic reactions and as an inhibitor in polymerization reactions. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of a variety of compounds, such as dyes, surfactants, and polymers.
properties
IUPAC Name |
2-chloro-5-(2-phenylmethoxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKNYXSDZLSNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692202 | |
Record name | 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid | |
CAS RN |
1261938-22-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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